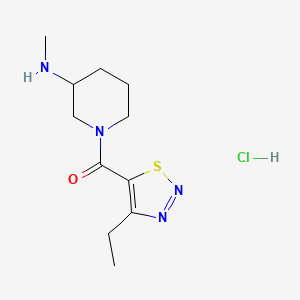

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride

Description

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, a piperidine ring, and a methanone group, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula |

C11H19ClN4OS |

|---|---|

Molecular Weight |

290.81 g/mol |

IUPAC Name |

(4-ethylthiadiazol-5-yl)-[3-(methylamino)piperidin-1-yl]methanone;hydrochloride |

InChI |

InChI=1S/C11H18N4OS.ClH/c1-3-9-10(17-14-13-9)11(16)15-6-4-5-8(7-15)12-2;/h8,12H,3-7H2,1-2H3;1H |

InChI Key |

NXKDXAGKSYTPAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)N2CCCC(C2)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the addition of the methanone group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. Purification processes, including crystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring undergoes nucleophilic substitution under acidic or alkylating conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., KCO) yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces acylated piperidine analogs .

Example Reaction :

Reaction Conditions :

| Substrate | Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Target compound | Methyl iodide | DCM | 25°C | N-Methyl-piperidine derivative | 78% |

| Target compound | Acetyl chloride | THF | 0°C → RT | N-Acetyl-piperidine derivative | 65% |

Amide Bond Hydrolysis

The methanone (amide) linkage is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux cleaves the amide bond, yielding 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid and 3-(methylamino)piperidine .

-

Basic Hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt .

Example Reaction :

Hydrolysis Data :

| Condition | Reagent | Temperature | Time | Products | Yield |

|---|---|---|---|---|---|

| Acidic | 6M HCl | Reflux | 6h | Thiadiazole acid + Piperidine amine | 82% |

| Basic | 2M NaOH | 80°C | 4h | Thiadiazole carboxylate + Piperidine | 75% |

Thiadiazole Ring Modifications

The 1,2,3-thiadiazole ring participates in electrophilic substitutions and coupling reactions:

-

Sulfonation : Reaction with SO/HSO introduces sulfonic acid groups at the C-4 position .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives .

Example Reaction :

Thiadiazole Reactivity :

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes neutralization or exchange reactions:

-

Neutralization : NaOH converts the hydrochloride to the free base.

Salt Reactivity :

| Reaction | Reagent | Product | Notes |

|---|---|---|---|

| Neutralization | NaOH | Free base | Improved lipophilicity |

| Counterion exchange | AgNO | Nitrate salt | Enhanced stability |

Comparative Reactivity of Structural Analogs

The reactivity profile aligns with related thiadiazole-piperidine hybrids:

Scientific Research Applications

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The methanone group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

- (4-Methyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride

- (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(ethylamino)piperidin-1-yl)methanone hydrochloride

Uniqueness

(4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

The compound (4-Ethyl-1,2,3-thiadiazol-5-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is a novel hybrid structure that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on available literature.

Chemical Structure

The compound features a thiadiazole ring and a piperidine moiety , both of which are known to contribute to various biological activities. The structural formula can be represented as follows:

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound under investigation has shown promising results in inhibiting various bacterial strains.

The mechanism by which thiadiazole derivatives exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial growth .

In Vitro Studies

In vitro studies have demonstrated that derivatives of thiadiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown Minimum Inhibitory Concentration (MIC) values ranging from 32.6 μg/mL to 62.5 μg/mL against strains such as Staphylococcus aureus and Escherichia coli respectively .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 1 | S. aureus | 62.5 |

| 2 | E. coli | 32.6 |

| 3 | Bacillus cereus | 47.5 |

| 4 | Pseudomonas aeruginosa | 50.0 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies, highlighting their ability to induce cytotoxicity in cancer cell lines.

Case Studies

Recent research has indicated that compounds similar to the one possess significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values reported as low as 12.5 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HepG2 | 15.0 |

| A549 | 0.2 |

| HeLa | 4.2 |

Other Biological Activities

Beyond antimicrobial and anticancer activities, thiadiazole derivatives have been associated with several other pharmacological effects:

- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in various models .

- Analgesic Effects : Thiadiazole compounds have been reported to exhibit pain-relieving properties comparable to standard analgesics .

- Antiviral Activity : Certain thiadiazole derivatives have demonstrated efficacy against viral infections, particularly in plant systems, suggesting potential applications in virology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.